N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure integrates a cyclohexanecarboxamide moiety at the 2-position of the thiadiazole ring and a (2-methylphenyl)methylsulfanyl group at the 5-position. Such substitutions are critical for modulating biological activity, particularly in agrochemical or pharmaceutical contexts .
Properties
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-7-5-6-10-14(12)11-22-17-20-19-16(23-17)18-15(21)13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMOMCAKPFBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate halide . The resulting thiadiazole intermediate is then subjected to further reactions to introduce the 2-methylphenylmethylsulfanyl group and the cyclohexanecarboxamide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains through mechanisms such as:
- Inhibition of Key Enzymes : The compound targets essential enzymes involved in the biosynthesis of cellular components in pathogens, leading to cell death.
- Evaluation Methods : Antimicrobial activity is typically assessed using disk diffusion or broth dilution methods.
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest:
- Cell Proliferation Inhibition : In vitro assays have demonstrated significant cytotoxic effects against cancer cell lines such as breast carcinoma (T47D) and colon carcinoma (HT-29).
- Mechanism of Action : The compound may disrupt microtubule formation by binding to the colchicine site on tubulin, interfering with mitosis.
Antioxidant Activity
Compounds with thiadiazole rings have been identified as potential antioxidants:
- Evaluation Methods : Antioxidant activity is generally determined using various in vitro assays.
- Results : The antioxidant capacity varies based on the specific structure of the thiadiazole derivative.
Case Studies and Research Findings
Numerous studies have documented the biological activities of this compound:
Mechanism of Action
The mechanism of action of N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components . In anticancer research, the compound has been shown to interfere with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues
a. 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-Thiadiazole
- Structure : Features two 1,3,4-thiadiazole rings bridged by a disulfide linker, with 4-methylphenyl substituents.
- Conformation : Exhibits a butterfly-like conformation with near-coplanar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°), distinct from the single thiadiazole core in the target compound .
- Crystallographic Data: Monoclinic lattice parameters (a=16.8944 Å, b=4.1959 Å, c=27.107 Å, β=96.084°) .
b. N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-Thiadiazol-2-yl)-3-Phenylpropanamide
- Structure : Differs in the carboxamide substituent (3-phenylpropanamide vs. cyclohexanecarboxamide) and the position of the methyl group on the benzylsulfanyl moiety (4-methylphenyl vs. 2-methylphenyl).
- Molecular Weight : 369.51 g/mol (vs. 351.46 g/mol for the target compound) .
c. N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-Thiadiazol-2-yl)Cyclohexanecarboxamide
- Structure : Substitutes the 2-methylphenyl group with a 2-fluorophenyl group, enhancing electronegativity.
- Molecular Weight : 351.46 g/mol (identical to the target compound but with fluorine altering reactivity) .
Comparative Data Table
Biological Activity
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the thiadiazole class, characterized by its unique structural features that confer significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with synthesis methods and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiadiazole ring, a cyclohexanecarboxamide moiety, and a 2-methylphenylmethylsulfanyl group. This combination enhances its lipophilicity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C_{14}H_{18}N_{4}S_{2} |
| Molecular Weight | 298.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound inhibits key enzymes involved in the biosynthesis of essential cellular components in bacteria, leading to cell death. Studies have shown that thiadiazole derivatives exhibit broad-spectrum antimicrobial properties against various pathogens .
- Anticancer Activity : Preliminary studies suggest that compounds with thiadiazole rings can inhibit tumor cell proliferation. For instance, in vitro tests have demonstrated significant cytotoxic effects against breast carcinoma (T47D) and colon carcinoma (HT-29) cell lines . The mechanism involves disrupting microtubule formation by binding to the colchicine site on tubulin .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for treating conditions like arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated an inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Cytotoxicity Against Cancer Cells : In another study assessing the anticancer properties of thiadiazole derivatives, this compound exhibited IC50 values of 10 µM against T47D cells after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation .
- Inflammation Reduction : Research demonstrated that compounds similar to this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : Reacting a suitable hydrazine derivative with carbon disulfide followed by cyclization with an appropriate halide.
- Substitution Reactions : The introduction of the 2-methylphenylmethylsulfanyl group is achieved through nucleophilic substitution reactions using appropriate reagents under controlled conditions.
- Final Acylation : The cyclohexanecarboxylic acid derivative is then acylated to yield the final product.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
Thiadiazole ring formation : React thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .
Substituent introduction : Alkylate the thiol group with (2-methylphenyl)methyl bromide in ethanol at reflux (70–80°C) to introduce the benzylsulfanyl moiety.
Acylation : React the intermediate with cyclohexanecarboxylic acid chloride in dichloromethane using triethylamine as a base to attach the carboxamide group .
Optimization : Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final yield improvements (≈15–20%) can be achieved by controlling stoichiometry (1.2:1 molar ratio of alkylating agent to thiadiazole) and inert atmosphere (N₂) to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its enzyme inhibition potential?
Methodological Answer:
Target selection : Prioritize enzymes linked to its biological activity (e.g., cyclooxygenase-2, topoisomerase II) based on structural analogs .
Analog synthesis : Systematically modify:
- Thiadiazole substituents : Replace the benzylsulfanyl group with ethyl or phenyl groups.
- Carboxamide moiety : Substitute cyclohexane with cyclopentane or aromatic rings.
Assays : Use fluorescence-based enzymatic assays (e.g., NADH-coupled dehydrogenase inhibition) with IC₅₀ determination. Validate via Michaelis-Menten kinetics to assess competitive/non-competitive inhibition .
Data analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .
Basic: What spectroscopic techniques confirm structural integrity, and what markers are critical?
Methodological Answer:
- ¹H NMR : Key signals include:
- Thiadiazole protons: δ 8.3–8.5 ppm (singlet, 2H).
- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet, 10H).
- Benzylsulfanyl CH₂: δ 4.3–4.5 ppm (singlet, 2H) .
- IR : Amide C=O stretch at ~1650 cm⁻¹; thiadiazole C-S at ~670 cm⁻¹ .
- HRMS : Exact mass calculation for C₁₈H₂₂N₄OS₂ (expected [M+H]⁺: 399.1264) .
Advanced: How can computational methods predict binding affinity with DNA/enzymes?
Methodological Answer:
Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1MBI for DNA intercalation). Parameterize the compound’s force field via GAFF .
MD simulations : Run 100-ns simulations in GROMACS with explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Contradiction resolution : Compare docking poses with crystallographic data (if available) from SHELX-refined structures to validate interactions .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Oxidation of sulfanyl group : Forms sulfoxide/sulfone byproducts. Mitigate by avoiding strong oxidizers (e.g., H₂O₂) and using argon atmosphere .
- Nucleophilic substitution : Competing reactions at thiadiazole C-2. Control via low temperature (0–5°C) during acylation .
- Purification : Remove byproducts via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: How can X-ray crystallography resolve structural ambiguities?
Methodological Answer:
Crystal growth : Use vapor diffusion (ethanol/water, 1:1) to obtain single crystals.
Data collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
Refinement with SHELXL :
- Apply TWIN/BASF commands for twinned crystals.
- Address disorder in cyclohexyl ring using PART/SUMP restraints .
Validation : Check R₁ (<5%), wR₂ (<12%), and Flack parameter (±0.01) for chiral centers .
Basic: What in vitro assays evaluate antimicrobial/anticancer activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI M07-A10) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Report MICs (µg/mL) .
- Anticancer : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cells. Include positive controls (e.g., cisplatin) and calculate selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Standardize protocols : Ensure consistent cell lines (ATCC-verified), passage numbers (<20), and serum-free conditions during assays .
Mechanistic studies : Use RNA-seq to compare gene expression profiles in responsive vs. resistant cell lines.
Meta-analysis : Pool data from independent studies (n ≥ 3) and apply Cochran’s Q-test to identify heterogeneity sources (e.g., solvent DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
